Ethyl 3-(2-fluorophenoxy)propanoate
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Overview
Description
Ethyl 3-(2-fluorophenoxy)propanoate: is an organic compound belonging to the class of esters It is characterized by the presence of a fluorophenoxy group attached to a propanoate ester
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One of the notable methods for synthesizing this compound involves chemoenzymatic processes, such as lipase-mediated transesterification. This method typically uses Candida antarctica lipase B (Novozym 435) as a biocatalyst.
Traditional Organic Synthesis: Another approach involves the reaction of 2-fluorophenol with ethyl acrylate followed by hydrolysis and esterification.
Industrial Production Methods: The industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Strong nucleophiles such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation: 3-(2-fluorophenoxy)propanoic acid
Reduction: 3-(2-fluorophenoxy)propanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-(2-fluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Medicine: It is explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and neurological disorders. Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3-(2-fluorophenoxy)propanoate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Ethyl 3-(3-fluorophenoxy)propanoate
Ethyl 3-(4-fluorophenoxy)propanoate
Ethyl 3-(2-chlorophenoxy)propanoate
Uniqueness: Ethyl 3-(2-fluorophenoxy)propanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 3-(2-fluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSZOOPSLRBJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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